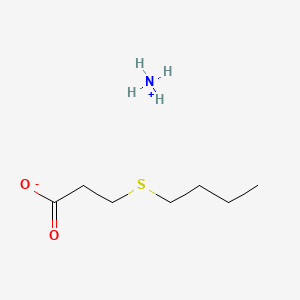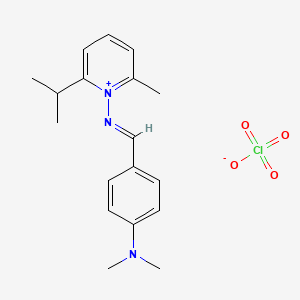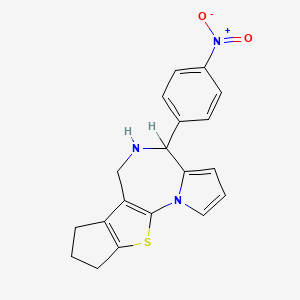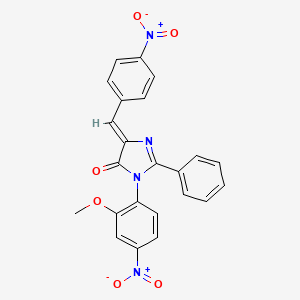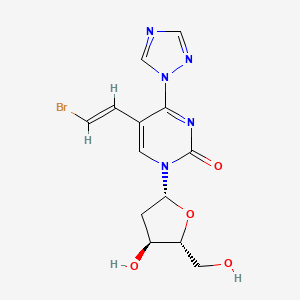
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. This compound is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate typically involves the reaction of 3-phenoxybenzyl alcohol with 2,2-dichloro-1-(4-chlorophenyl)cyclopropanecarboxylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of pyrethroids.
Biology: Investigated for its effects on insect nervous systems.
Medicine: Explored for potential use in developing new insecticides with lower toxicity to humans.
Industry: Widely used in agricultural formulations to protect crops from insect pests.
Wirkmechanismus
The compound exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, prolonging their open state and causing continuous nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the disruption of normal nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenvalerate: Another pyrethroid with similar insecticidal properties.
Permethrin: Widely used in both agricultural and medical applications.
Cypermethrin: Known for its high efficacy against a broad range of insect pests.
Uniqueness
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate is unique due to its specific chemical structure, which provides a balance between efficacy and environmental persistence. It is less toxic to mammals compared to some other pyrethroids, making it a preferred choice in certain applications .
Eigenschaften
CAS-Nummer |
63935-30-8 |
|---|---|
Molekularformel |
C23H17Cl3O3 |
Molekulargewicht |
447.7 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H17Cl3O3/c24-18-11-9-17(10-12-18)22(15-23(22,25)26)21(27)28-14-16-5-4-8-20(13-16)29-19-6-2-1-3-7-19/h1-13H,14-15H2 |
InChI-Schlüssel |
ALHSCZUIMTUMAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Cl)(C2=CC=C(C=C2)Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



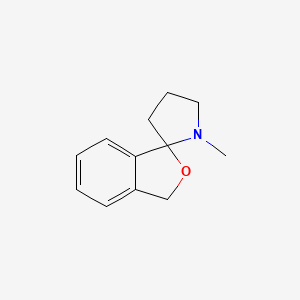

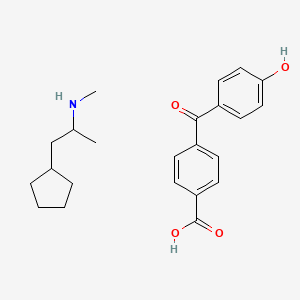
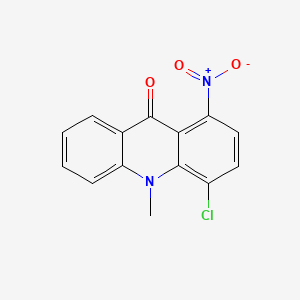
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)

![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
